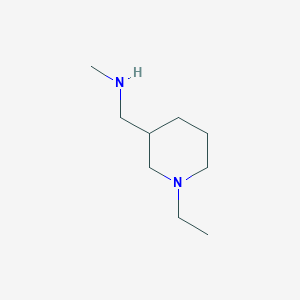

1-(1-Ethylpiperidin-3-YL)-N-methylmethanamine

Description

1-(1-Ethylpiperidin-3-YL)-N-methylmethanamine is a tertiary amine featuring a piperidine ring substituted with an ethyl group at the 1-position and an N-methylmethanamine side chain at the 3-position. It has been identified as a synthetic intermediate or impurity in pharmaceuticals such as amisulpride, underscoring its importance in quality control and regulatory compliance .

Properties

IUPAC Name |

1-(1-ethylpiperidin-3-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-3-11-6-4-5-9(8-11)7-10-2/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWENJDZQKVBYRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC(C1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40586318 | |

| Record name | 1-(1-Ethylpiperidin-3-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937648-03-8 | |

| Record name | 1-(1-Ethylpiperidin-3-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic synthesis focusing on the formation of the piperidine ring and subsequent functionalization. Key synthetic approaches include:

N-Heterocyclization of Primary Amines with Diols:

This method uses primary amines and diols as precursors, catalyzed by Cp*Ir complexes, to form the piperidine ring via cyclization. This approach allows for regioselective formation of the piperidine scaffold with the ethyl substituent at the nitrogen atom and the methylmethanamine side chain at the 3-position of the ring.Reductive Amination and Mannich-Type Reactions:

Analogous piperidinylmethanamine derivatives are synthesized by reacting ethylpiperidine with formaldehyde and methylamine under controlled conditions. The reaction is typically followed by reduction using sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) to stabilize the intermediate imines and yield the target amine.Grignard Reagent Addition to N-(tert-butylsulfinyl)-bromoimine:

Industrially, enantioenriched α-substituted piperidines can be prepared by reacting N-(tert-butylsulfinyl)-bromoimine with Grignard reagents, providing high diastereoselectivity and yields. This method is adaptable to continuous flow synthesis for scale-up.Microwave-Assisted Synthesis:

Microwave irradiation has been employed to reduce reaction times significantly (e.g., from 12 hours to 2 hours) while maintaining or improving yields. This technique enhances reaction kinetics and can be applied to the reductive amination steps.

Reaction Optimization Parameters

- Molar Ratios: Optimal molar ratios of amine to aldehyde (commonly 1:1) are critical for maximizing yield and minimizing side products.

- Temperature: Reactions are typically conducted from room temperature to reflux conditions depending on the step.

- Solvent Choice: Polar solvents such as tetrahydrofuran (THF) and methanol (MeOH) are preferred for solubility and reaction efficiency.

- Catalyst Selection: Cp*Ir complexes for cyclization and palladium on carbon for hydrogenation steps are commonly used.

Chemical Reactions and Purification

Common Chemical Reactions

| Reaction Type | Reagents/Conditions | Major Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide | N-oxides |

| Reduction | Palladium on carbon, hydrogen gas | Secondary amines |

| Nucleophilic Substitution | Alkyl halides, acyl chlorides | N-alkyl or N-acyl derivatives |

Purification Techniques

- Column Chromatography: Silica gel columns with dichloromethane/methanol gradients are used to purify crude products.

- Salt Formation: Conversion to oxalate or hydrochloride salts enhances compound stability and facilitates crystallization.

- Recrystallization: Employed to improve purity and isolate specific polymorphs.

Analytical Characterization

To ensure the structural integrity and purity of this compound, the following analytical techniques are critical:

| Technique | Purpose | Typical Observations/Parameters |

|---|---|---|

| ¹H and ¹³C NMR | Confirm regiochemistry and functional groups | Chemical shifts consistent with piperidine and methylamine moieties; solvents like DMSO-d₆ used for salt forms |

| HPLC/MS | Purity assessment and molecular weight confirmation | Reverse-phase C18 column; acetonitrile/water + 0.1% TFA; [M+H]⁺ peak at m/z 157; purity >95% |

| Elemental Analysis | Verify elemental composition | C, H, N ratios matching calculated values for C₉H₂₀N₂ and salt forms |

Summary Data Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Molecular Formula | C₉H₂₀N₂ |

| Molecular Weight | 156.27 g/mol |

| CAS Number | 937648-03-8 |

| Typical Solvents | THF, MeOH, CH₂Cl₂ |

| Catalysts | Cp*Ir complex (cyclization), Pd/C (reduction) |

| Reducing Agents | NaBH₄, NaBH(OAc)₃ |

| Reaction Temperature | Room temperature to reflux |

| Reaction Time | 2–12 hours (microwave-assisted shorter) |

| Purification | Column chromatography, recrystallization |

Research Findings and Notes

- The cyclization approach using Cp*Ir catalysts provides regioselective synthesis of the piperidine ring with high yields.

- Reductive amination with formaldehyde and methylamine is a versatile method for introducing the N-methylmethanamine side chain.

- Continuous flow synthesis and microwave-assisted methods offer industrial scalability and efficiency.

- Salt formation (e.g., oxalate, hydrochloride) improves compound stability and facilitates purification.

- Analytical methods confirm high purity and correct structural assignment, essential for subsequent biological or pharmacological studies.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Ethylpiperidin-3-YL)-N-methylmethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.

Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom in the piperidine ring can be substituted with various electrophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Palladium on carbon, hydrogen gas.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: Formation of N-oxides.

Reduction: Formation of secondary amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their potential therapeutic effects against several conditions:

- Antidepressants : Research has indicated that modifications of this compound can lead to the development of novel antidepressants targeting serotonin receptors.

- Analgesics : Its structural analogs are being investigated for pain relief applications, particularly in opioid receptor modulation .

Neuropharmacology

Studies have shown that 1-(1-Ethylpiperidin-3-YL)-N-methylmethanamine may exhibit neuroprotective properties. Its interactions with neurotransmitter systems make it a candidate for research into treatments for neurodegenerative diseases .

Chemical Biology

The compound is utilized as a probe in chemical biology to study cellular processes. It aids in understanding the mechanisms of action at the molecular level, particularly in enzyme inhibition studies.

Data Table: Key Research Findings

Case Study 1: Antidepressant Development

In a recent study, researchers synthesized various derivatives of this compound to evaluate their efficacy as serotonin reuptake inhibitors. The most promising derivative showed significant improvement in depressive-like behaviors in animal models, indicating its potential for further development as an antidepressant .

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The study demonstrated that treatment with this compound resulted in reduced cell death and improved mitochondrial function in neuronal cell cultures .

Mechanism of Action

The mechanism of action of 1-(1-Ethylpiperidin-3-YL)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Aryl-Substituted N-Methylmethanamine Derivatives

- 1-(4-Fluorophenyl)-N-methylmethanamine and 1-(4-Chlorophenyl)-N-methylmethanamine :

These compounds replace the piperidine-ethyl group with aryl substituents (fluorophenyl or chlorophenyl). The aromatic rings enhance lipophilicity and may influence receptor binding compared to the aliphatic piperidine moiety in the target compound. These derivatives are commonly used as intermediates in antitubercular agents, as seen in pyrimidine carboxamide syntheses .

Heterocyclic and Piperidine Derivatives

- 1-(1-Cyclopentylpiperidin-4-yl)-N-(pyridin-3-ylmethyl)methanamine: This compound introduces a cyclopentyl group on the piperidine ring and a pyridinylmethyl side chain.

- 1-(1-Benzyl-1H-indol-3-yl)-N,N-dimethylmethanamine :

The indole-benzyl group confers aromaticity and planar rigidity, contrasting with the flexible piperidine ring in this compound. Such structural differences may impact blood-brain barrier penetration .

Pharmacological and Toxicological Profiles

Carbazole-Based Analogues (PK083, PK9320, PK9323)

- PK083 (1-(9-Ethyl-9H-carbazol-3-yl)-N-methylmethanamine): This carbazole derivative shares the N-methylmethanamine group but incorporates a carbazole core. PK083 exhibits "damage-corrective" properties in p53-mutated cancer cells, whereas this compound lacks direct evidence of genotoxicity or epigenetic modulation .

- PK9320 and PK9323: These second-generation carbazoles with furan/thiazol substituents demonstrate intrinsic genotoxicity and DNA methylation effects, highlighting how minor structural modifications (e.g., heterocyclic rings) drastically alter pharmacological behavior compared to the simpler piperidine-based target compound .

Biological Activity

1-(1-Ethylpiperidin-3-YL)-N-methylmethanamine, also known by its CAS number 937648-03-8, is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is a derivative of piperidine and has potential applications in various biological systems due to its structural properties. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with an ethyl group at the nitrogen atom and a methyl group on the amine. This specific arrangement influences its interaction with biological targets.

Biological Activity

The biological activity of this compound can be summarized as follows:

- Neuropharmacological Effects : The compound has been investigated for its interaction with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Studies indicate that it may exhibit agonistic or antagonistic properties depending on the receptor subtype involved.

- Enzyme Inhibition : Preliminary research suggests that this compound could inhibit specific enzymes linked to neurodegenerative diseases, potentially offering therapeutic avenues for conditions such as Alzheimer's or Parkinson's disease.

- Cell Proliferation : Similar piperidine derivatives have shown effects on cell proliferation, indicating that this compound may influence cellular growth pathways.

The mechanism of action involves several biochemical pathways:

- Receptor Interaction : The compound likely interacts with G-protein coupled receptors (GPCRs), leading to downstream signaling changes that affect neuronal excitability and synaptic transmission.

- Enzymatic Pathway Modulation : It may modulate pathways involving cyclic AMP (cAMP) and phosphoinositide signaling, which are crucial for neuronal function.

Case Studies

Several case studies have illustrated the potential applications of this compound:

- Neurodegenerative Disease Models : In animal models of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced markers of neuroinflammation, suggesting a protective effect against neuronal loss.

- Behavioral Studies : Behavioral assays in rodents indicated that the compound could reduce anxiety-like behaviors, potentially through modulation of serotonergic pathways.

Comparative Analysis

A comparison with similar compounds provides insight into its unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Ethyl-substituted piperidine | Neuropharmacological effects |

| 1-(2-Methoxyethyl)pyrrolidin-3-yl)methanamine | Methoxyethyl group on pyrrolidine | Enzyme inhibition |

| 1-[1-(3-Methoxypropyl)pyrrolidin-3-yl]methanamine | Propyl substitution on pyrrolidine | Cell proliferation effects |

Research Findings

Recent studies have highlighted the importance of piperidine derivatives in drug development. The unique substitution pattern of this compound may confer distinct pharmacological properties compared to other derivatives.

Research indicates that compounds with similar structures have been effective in treating various neurological disorders, underscoring the potential therapeutic applications of this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1-Ethylpiperidin-3-YL)-N-methylmethanamine, and how can reaction conditions be optimized for high yield?

- Methodology :

- General Synthesis : The compound can be synthesized via reductive amination or Mannich-type reactions. For example, analogous piperidinylmethanamine derivatives are prepared by reacting amines (e.g., ethylpiperidine) with formaldehyde and methylamine under controlled conditions. Reaction optimization includes adjusting molar ratios (e.g., 1:1 for amine:aldehyde) and using NaBH₄ or NaBH(OAc)₃ as reducing agents to stabilize intermediates .

- Purification : Crude products are often purified via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) or recrystallization as oxalate or hydrochloride salts to enhance stability .

- Key Variables : Temperature (room temperature to reflux), solvent polarity (THF, MeOH), and catalyst selection influence yield. For instance, microwave-assisted synthesis reduces reaction time (e.g., 12 h → 2 h) .

Q. What analytical techniques are critical for characterizing the compound’s purity and structural integrity?

- Techniques :

- NMR Spectroscopy : ¹³C and ¹H NMR confirm regiochemistry and salt formation (e.g., DMSO-d₆ for oxalate salts, δ ~50–164 ppm for carbonyl carbons) .

- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) coupled with ESI-MS validates molecular weight (e.g., [M+H]⁺ peaks) and purity (>95%) .

- Elemental Analysis : Matches calculated vs. observed C/H/N ratios (e.g., C₁₈H₂₀N₂·C₂H₂O₄) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data between in vitro and in vivo studies?

- Case Study : For analogous potassium-competitive acid blockers (e.g., Vonoprazan), discrepancies in IC₅₀ values (in vitro H⁺/K⁺-ATPase assays vs. gastric acid suppression in vivo) were addressed by:

- Comparative Assays : Testing compound stability under physiological pH (e.g., simulated gastric fluid) .

- Pharmacokinetic Profiling : Measuring bioavailability, tissue distribution, and metabolite activity via LC-MS/MS .

Q. What computational strategies are effective in predicting the compound’s interaction with biological targets?

- In Silico Approaches :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with receptors (e.g., H⁺/K⁺-ATPase). For example, the ethylpiperidine moiety may occupy hydrophobic pockets, while the methylamine group forms hydrogen bonds .

- MD Simulations : GROMACS or AMBER assess binding stability (e.g., RMSD < 2 Å over 100 ns trajectories) .

- QSAR Modeling : Correlate substituent effects (e.g., ethyl vs. benzyl groups) with activity using descriptors like logP and polar surface area .

Q. How does polymorphism or salt formation impact the compound’s physicochemical and pharmacological properties?

- Polymorphism : Crystalline forms (e.g., fumarate vs. hydrochloride salts) alter solubility and dissolution rates. For example, succinate salts of related compounds show 3× higher aqueous solubility than free bases .

- Characterization : Use XRD, DSC, and TGA to identify polymorphs and assess thermal stability (e.g., melting points 164–166°C for oxalate salts) .

Data Contradiction Analysis

Q. How should researchers address inconsistent results in cytotoxicity assays across cell lines?

- Troubleshooting :

- Control Experiments : Test compound stability in culture media (e.g., DMEM + 10% FBS) via LC-MS to rule out degradation .

- Cell-Specific Factors : Evaluate membrane transporter expression (e.g., P-gp) using inhibitors like verapamil to assess efflux effects .

- Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance (p < 0.05) across replicates .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and P95 respirators to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for synthesis/purification steps due to volatile solvents (e.g., THF, formaldehyde) .

- Waste Disposal : Neutralize acidic/basic residues before aqueous disposal (e.g., NaHCO₃ for excess HCl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.